Ethyl (2,3-dimethylanilino)acetate

Description

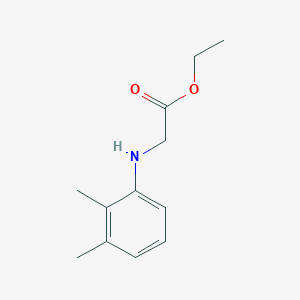

Ethyl (2,3-dimethylanilino)acetate (IUPAC: ethyl 2-(2,3-dimethylanilino)benzoate) is an ester derivative featuring a 2,3-dimethyl-substituted anilino group attached to a benzoate core. Its molecular formula is C₁₇H₁₉NO₂, with a molecular weight of 269.34 g/mol . This compound is structurally characterized by an ethyl ester moiety and a dimethylanilino group, which confer unique steric and electronic properties.

Properties

CAS No. |

2345-06-4 |

|---|---|

Molecular Formula |

C12H17NO2 |

Molecular Weight |

207.27 g/mol |

IUPAC Name |

ethyl 2-(2,3-dimethylanilino)acetate |

InChI |

InChI=1S/C12H17NO2/c1-4-15-12(14)8-13-11-7-5-6-9(2)10(11)3/h5-7,13H,4,8H2,1-3H3 |

InChI Key |

OPERCKJVRMDHPG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CNC1=CC=CC(=C1C)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

The reaction proceeds via deprotonation of 2,3-dimethylaniline by a base, forming a nucleophilic amine anion. This intermediate attacks the electrophilic carbon of ethyl chloroacetate, displacing chloride and forming the target ester5.

Key Reaction Conditions

-

Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) in anhydrous solvents.

-

Solvent : Polar aprotic solvents (e.g., dimethylformamide (DMF), tetrahydrofuran (THF)) enhance nucleophilicity.

-

Temperature : 60–80°C for 6–12 hours to ensure complete conversion5.

Purification

Crude product is typically washed with aqueous solutions (e.g., 5% HCl) to remove unreacted aniline, followed by distillation under reduced pressure (b.p. ~150–160°C at 15 mmHg)5.

Yield Optimization

-

Stoichiometry : A 1:1.2 molar ratio of 2,3-dimethylaniline to ethyl chloroacetate minimizes side products.

-

Catalyst : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve interfacial reactivity.

Condensation of 2,3-Dimethylaniline with Ethyl Bromoacetate

An alternative approach employs ethyl bromoacetate, which offers higher reactivity than chloroacetate due to bromide’s superior leaving-group ability.

Comparative Analysis

| Parameter | Ethyl Chloroacetate Route | Ethyl Bromoacetate Route |

|---|---|---|

| Reactivity | Moderate | High |

| Reaction Time | 6–12 hours | 3–6 hours |

| Cost | Lower | Higher |

| By-Products | HCl (gaseous) | HBr (gaseous) |

Industrial Considerations

While ethyl bromoacetate accelerates reaction kinetics, its higher cost and corrosive by-products (HBr) make it less favorable for large-scale production compared to the chloroacetate route5.

One-Pot Synthesis via Tischenko Reaction

Patent literature (e.g., EP1117631B1) highlights the Tischenko reaction for ester synthesis, which could be adapted for this compound. This method involves oxidation of ethanol to acetaldehyde, followed by condensation with 2,3-dimethylaniline-glycine derivatives.

Steps

-

Oxidation : Ethanol → acetaldehyde using a palladium/silica catalyst.

-

Condensation : Acetaldehyde reacts with (2,3-dimethylanilino)acetic acid under acidic conditions.

-

Esterification : In situ esterification with ethanol via azeotropic distillation (Dean-Stark apparatus)5.

Advantages

-

Integration of multiple steps reduces purification needs.

-

High purity (>98%) achievable via selective hydrogenation of carbonyl by-products.

Enzymatic Esterification

Emerging methodologies employ lipases (e.g., Candida antarctica Lipase B) for green synthesis. The enzyme catalyzes ester bond formation between (2,3-dimethylanilino)acetic acid and ethanol in non-aqueous media.

Optimization Parameters

-

Solvent : tert-Butanol or ionic liquids enhance enzyme stability.

-

Temperature : 30–40°C to prevent denaturation.

Limitations

-

Higher costs of enzymatic catalysts.

-

Longer reaction times compared to chemical methods.

Industrial-Scale Production Challenges

Chemical Reactions Analysis

Types of Reactions

Ethyl (2,3-dimethylanilino)acetate undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form 2,3-dimethylaniline and ethyl acetate.

Substitution: The aniline ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with reagents like hydrochloric acid or sodium hydroxide.

Reduction: Lithium aluminum hydride or other reducing agents.

Substitution: Electrophilic reagents such as nitric acid, sulfuric acid, or halogens.

Major Products Formed

Hydrolysis: 2,3-dimethylaniline and ethyl acetate.

Reduction: Corresponding alcohol.

Substitution: Various substituted aniline derivatives depending on the electrophilic reagent used.

Scientific Research Applications

Ethyl (2,3-dimethylanilino)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl (2,3-dimethylanilino)acetate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release 2,3-dimethylaniline, which can then participate in various biochemical reactions. The aniline derivative may interact with enzymes and receptors, influencing cellular processes and metabolic pathways .

Comparison with Similar Compounds

Table 1: Key Structural Features

Physicochemical Properties

Table 2: Physical and Spectral Data

Notes:

- This compound’s steric hindrance from the 2,3-dimethylanilino group may reduce solubility in polar solvents compared to less-substituted analogs.

- The enaminoketone derivative (C₁₃H₁₇NO) exhibits intramolecular N–H···O hydrogen bonding, enhancing crystallinity .

Key Insights :

- Pharmaceutical Relevance: this compound’s role as a degradation product underscores its importance in drug stability testing . In contrast, ethyl 2-phenylacetoacetate is a precursor in active pharmaceutical ingredient (API) synthesis .

- Catalytic and Material Science: Enaminoketones like 4-(2,3-dimethylanilino)pent-3-en-2-one are utilized in catalysis and fluorescence studies due to their conjugated π-systems and metal-binding capacity .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.